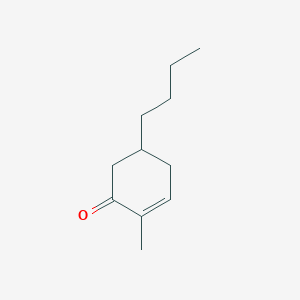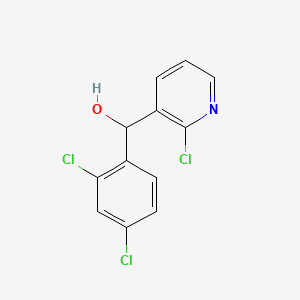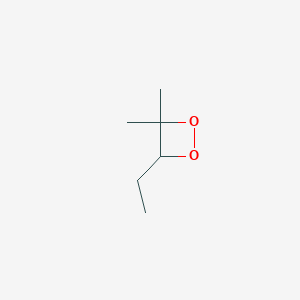
1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound It is characterized by the presence of methoxy groups, a methyl group, and a fluorophenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-methylbenzene and 4-fluorobenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and oxidation reactions.
Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems.
Pathways: It may influence various biochemical pathways, leading to its observed effects. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one: Lacks the additional methoxy and methyl groups.
1-(4,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethan-1-one: Lacks the methyl group.
1-(4,5-Dimethoxy-2-methylphenyl)-2-phenylethan-1-one: Lacks the fluorine atom.
Uniqueness
1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one is unique due to the combination of methoxy, methyl, and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
85524-87-4 |
|---|---|
Formule moléculaire |
C17H17FO3 |
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
1-(4,5-dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H17FO3/c1-11-8-16(20-2)17(21-3)10-14(11)15(19)9-12-4-6-13(18)7-5-12/h4-8,10H,9H2,1-3H3 |
Clé InChI |
QJKBLUPGJYMUFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)CC2=CC=C(C=C2)F)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
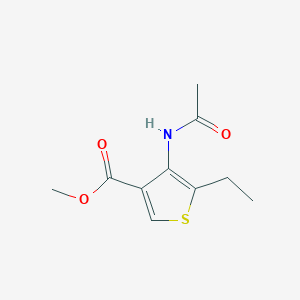
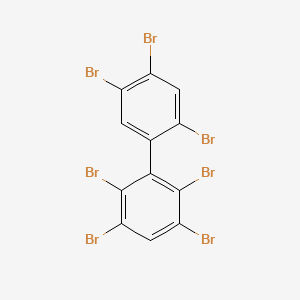

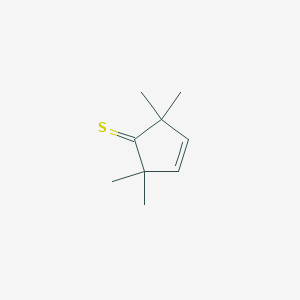
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)

